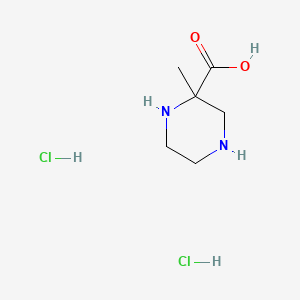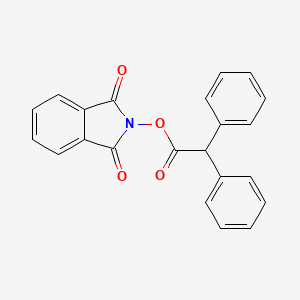
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and reactivity. This compound contains a cyclopropane ring substituted with a trifluoromethyl group and a phenyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
The synthesis of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.
Formation of the carboxamide group: This step involves the reaction of the cyclopropane derivative with an amine, such as aniline, under appropriate conditions to form the carboxamide.
Analyse Des Réactions Chimiques
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl or phenyl groups under suitable conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Applications De Recherche Scientifique
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The phenyl group contributes to the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity, enhancing its stability and reactivity.
Comparaison Avec Des Composés Similaires
rac-(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
rac-(1R,2R)-2-Fluorocyclopropane-1-carboxamide: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different reactivity and biological activity.
rac-(1R,2R)-N’-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboximidamide: This compound has a hydroxy group and an imidamide group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a phenyl group, and a cyclopropane ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10F3NO |
|---|---|
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
(1R,2R)-N-phenyl-2-(trifluoromethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-6-8(9)10(16)15-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9-/m1/s1 |
Clé InChI |
VLNJNUHIQLNKSM-RKDXNWHRSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
C1C(C1C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



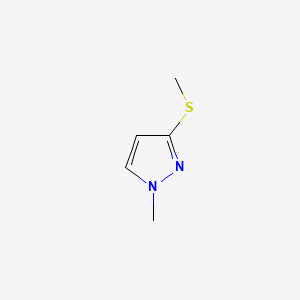
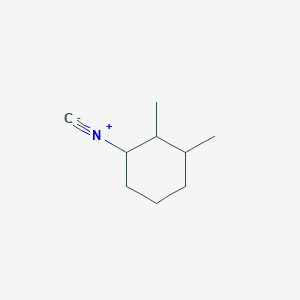
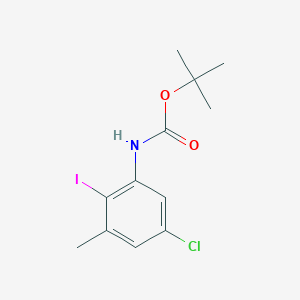
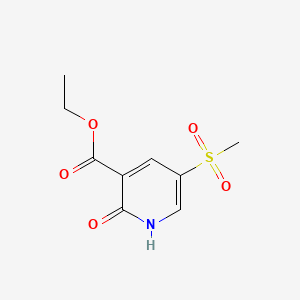
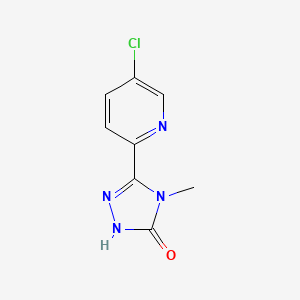
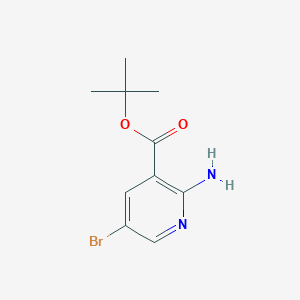
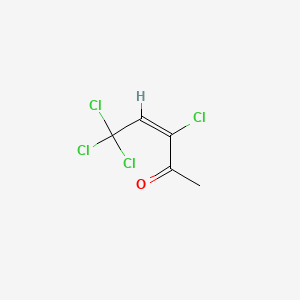
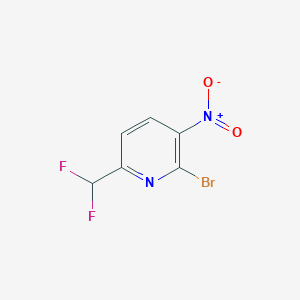
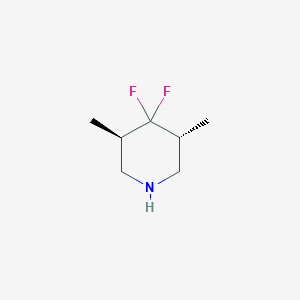
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)
![N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide](/img/structure/B13570312.png)
